Novelty Gap: Zero Prior Biological Activity Provides a Clean-Slate Phenotype for Unencumbered Probe Development
The compound 1-(4-Chlorobenzyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea (CAS 2034300-72-4) has zero known biological activity in the ChEMBL database (no activity data, no publications, no clinical trials) [1]. In contrast, many urea analogs—such as 1-(4-chlorobenzyl)-3-(pyridin-4-ylmethyl)urea derivatives—have been reported as kinase inhibitors with IC50 values ranging from nanomolar to low micromolar against various targets [2]. This complete absence of precedent means the compound can serve as a truly novel starting point for target identification or phenotypic screening without prior intellectual property entanglements or activity biases.
| Evidence Dimension | Prior biological activity in ChEMBL |
|---|---|
| Target Compound Data | 0 known activities, 0 publications, 0 clinical trials |
| Comparator Or Baseline | Urea analogs: IC50 values typically in the nanomolar to low micromolar range against multiple kinases |
| Quantified Difference | Absolute vs. numerous reported activities |
| Conditions | ChEMBL 20 database query |
Why This Matters
Researchers seeking to avoid crowded IP space or to discover genuinely novel targets can use this compound as an unbiased chemical probe with no pre-existing activity bias.
- [1] ZINC15 Database. ZINC673196. 'Activities based on ChEMBL 20: There is no known activity for this compound.' 'This substance is not reported in any publications per ChEMBL.' 'Clinical Trials: This substance has not been detected to have been used in any clinical trials.' View Source
- [2] Garuti, L., Roberti, M., Bottegoni, G., & Ferraro, M. (2010). Diaryl urea: a privileged structure in anticancer agents. Current Medicinal Chemistry, 17(26), 2893-2911. View Source
